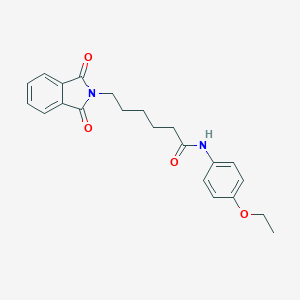
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide, also known as ESIH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESIH is a member of the isoindolinone family of compounds and has been found to possess potent anti-inflammatory and anti-cancer properties.
Wirkmechanismus
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammation and cell survival. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor protein, IκBα.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has been found to possess potent anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has also been found to possess potent antioxidant properties and has been shown to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide is a potent inhibitor of the NF-κB signaling pathway and has been found to possess potent anti-inflammatory and anti-cancer properties. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Further research is needed to fully understand the therapeutic potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide. Future studies should focus on optimizing the synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide to improve its solubility and reduce its potential toxicity. Additionally, the efficacy of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide should be evaluated in animal models of inflammation and cancer to determine its potential as a therapeutic agent. Finally, the potential of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide as a drug candidate should be evaluated in clinical trials.
Synthesemethoden
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with hexanoyl chloride to form 4-ethoxyphenylhexanamide. This intermediate is then reacted with phthalic anhydride to form the isoindolinone core. The final step involves the introduction of a dioxo group to form 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide.
Wissenschaftliche Forschungsanwendungen
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide has also been found to possess potent anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide |
|---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)hexanamide |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-17-13-11-16(12-14-17)23-20(25)10-4-3-7-15-24-21(26)18-8-5-6-9-19(18)22(24)27/h5-6,8-9,11-14H,2-4,7,10,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
CWAOBBCAEXYXSY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)
![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
![2-methyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258847.png)



